molecular formula C15H21N3O2S2 B2706817 1-((5-ethylthiophen-2-yl)sulfonyl)-3-(1-methyl-1H-pyrazol-3-yl)piperidine CAS No. 2176152-13-7

1-((5-ethylthiophen-2-yl)sulfonyl)-3-(1-methyl-1H-pyrazol-3-yl)piperidine

Cat. No. B2706817
CAS RN: 2176152-13-7
M. Wt: 339.47
InChI Key: CKFQNQLACYRLML-UHFFFAOYSA-N
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Description

1-((5-ethylthiophen-2-yl)sulfonyl)-3-(1-methyl-1H-pyrazol-3-yl)piperidine is a chemical compound that has been synthesized and studied for its potential applications in scientific research. This compound has shown promise in various fields of research, including medicinal chemistry, pharmacology, and neuroscience. In

Scientific Research Applications

Selective Receptor Ligands

Research indicates that modifications to the sulfonamide moiety of arylsulfonamide derivatives, similar to the structure of interest, can lead to the design of selective ligands for receptors such as the 5-HT7 receptor. These compounds can exhibit distinct antidepressant-like and pro-cognitive properties, making them promising candidates for the treatment of complex diseases involving the CNS (Canale et al., 2016).

Synthesis and Structural Studies

The compound's synthesis and structural elucidation are crucial for understanding its potential applications. For instance, the synthesis of related compounds and their characterization through spectroscopic techniques and X-ray crystallography provide insights into their molecular structure, which is fundamental for their pharmacological evaluation (Girish et al., 2008).

Anticancer and Antimicrobial Activities

Some derivatives containing similar structural motifs have been synthesized and evaluated for their anticancer and antimicrobial activities. For example, compounds with piperidine and sulfonamide groups have shown potential anticancer activity against various cancer cell lines, highlighting their therapeutic potential (Turov, 2020). Moreover, novel heterocyclic compounds containing a sulfonamido moiety have been developed with significant antibacterial properties, suggesting their utility as antibacterial agents (Azab et al., 2013).

Molecular Docking and Drug Development

The reactivity and interaction of similar compounds with biological targets have been explored through molecular docking studies. These investigations aid in understanding the binding affinity and mode of action of potential drug candidates, providing a basis for further optimization and development of novel therapeutic agents (Debbabi et al., 2016).

properties

IUPAC Name

1-(5-ethylthiophen-2-yl)sulfonyl-3-(1-methylpyrazol-3-yl)piperidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21N3O2S2/c1-3-13-6-7-15(21-13)22(19,20)18-9-4-5-12(11-18)14-8-10-17(2)16-14/h6-8,10,12H,3-5,9,11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CKFQNQLACYRLML-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(S1)S(=O)(=O)N2CCCC(C2)C3=NN(C=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21N3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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